molecular formula C16H17NO6 B5819231 methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B5819231
M. Wt: 319.31 g/mol
InChI Key: GOEYCMOWDVLSCO-UHFFFAOYSA-N
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Description

Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core, which is a common structural motif in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 7-amino-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate, which is then reacted with ethyl oxalyl chloride to introduce the 2-amino-2-oxoethoxy group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-8-10-4-5-12(22-7-13(17)18)9(2)15(10)23-16(20)11(8)6-14(19)21-3/h4-5H,6-7H2,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYCMOWDVLSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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